3,3,3-Trifluoro-2-(2-fluoro-benzoylamino)-2-(5-methyl-isoxazol-3-ylamino)-propionic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE is a complex organic compound with a unique structure that includes trifluoromethyl, fluorophenyl, formamido, and oxazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under different reaction conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: A related compound used in similar synthetic applications.
Methyl 3,3,3-trifluoropyruvate: Another trifluoromethylated compound with similar reactivity.
3,3,3-Trifluoropropionic acid: A simpler trifluoromethylated compound used in organic synthesis.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE is unique due to its combination of trifluoromethyl, fluorophenyl, formamido, and oxazolyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.
Eigenschaften
Molekularformel |
C16H15F4N3O4 |
---|---|
Molekulargewicht |
389.30 g/mol |
IUPAC-Name |
ethyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate |
InChI |
InChI=1S/C16H15F4N3O4/c1-3-26-14(25)15(16(18,19)20,21-12-8-9(2)27-23-12)22-13(24)10-6-4-5-7-11(10)17/h4-8H,3H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
SYYRFLLMIRCIJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NOC(=C1)C)NC(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.